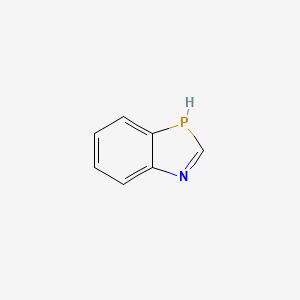

3H-1,3-benzazaphosphole

Description

Structure

3D Structure

Properties

CAS No. |

32881-50-8 |

|---|---|

Molecular Formula |

C7H6NP |

Molecular Weight |

135.10 g/mol |

IUPAC Name |

3H-1,3-benzazaphosphole |

InChI |

InChI=1S/C7H6NP/c1-2-4-7-6(3-1)8-5-9-7/h1-5,9H |

InChI Key |

OPELJCKHAXRBJO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=CP2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3h 1,3 Benzazaphosphole

Foundational Synthetic Routes to the 3H-1,3-Benzazaphosphole Core

The construction of the this compound core has been approached through various synthetic strategies, primarily focusing on the formation of the phosphorus-containing heterocyclic ring.

Strategies for Ring System Construction

The synthesis of the 1,3-benzazaphosphole ring system often involves the cyclization of appropriately substituted aniline (B41778) derivatives. One established method involves a reductive ring closure. nih.gov Another key strategy is the dehydrative condensation of a suitable precursor, such as 2-aminophenyl(phenyl)phosphine oxide, with an aldehyde. 133.5.167 This approach allows for the formation of the five-membered ring in a controlled manner.

Furthermore, catalytic methods have been developed to facilitate the construction of the benzazaphosphole skeleton. For instance, a palladium-catalyzed C-P cross-coupling reaction followed by a dehydrative [3+2] cycloaddition and subsequent ring-oxidation represents a versatile route to these heterocyclic systems. 133.5.167nih.gov This sequential approach allows for the efficient assembly of the core structure from readily available starting materials. 133.5.167

Role of Key Synthetic Intermediates and Precursors (e.g., 2-aminophenyl(phenyl)phosphine)

A pivotal intermediate in the synthesis of 1,3-benzazaphosphole analogues is 2-aminophenyl(phenyl)phosphine. frontiersin.orgfrontiersin.org This compound has been identified as a highly stable and manageable synthetic intermediate, overcoming some of the challenges associated with the air and water sensitivity of other phosphorus-containing precursors. nih.govfrontiersin.orgfrontiersin.org Its use has enabled the practical synthesis of various 1,3-benzoazaphosphole analogues. frontiersin.orgfrontiersin.org

The synthesis of this key intermediate can be achieved through a palladium-catalyzed C-P cross-coupling reaction of 2-bromoaniline (B46623) with ethyl phenylphosphite, followed by reduction. 133.5.167 For instance, the reaction of 2-bromoaniline with ethyl phenylphosphite in the presence of triethylamine (B128534) affords ethyl 2-aminophenyl(phenyl)phosphinate. 133.5.167 Subsequent reduction of this phosphinate with a reducing agent like lithium aluminum hydride (LiAlH4) yields the corresponding phosphine (B1218219). acs.org

Targeted Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound core allows for the tuning of its chemical and physical properties, leading to a wide range of derivatives with specific characteristics.

Sequential Cross-Coupling and Cycloaddition Protocols

A powerful and efficient method for the synthesis of functionalized this compound derivatives involves a sequence of cross-coupling and cycloaddition reactions. 133.5.167nih.gov This strategy typically begins with a palladium-catalyzed C-P cross-coupling reaction to introduce the phosphorus moiety onto an aniline derivative. 133.5.167 This is followed by a dehydrative [3+2] cycloaddition reaction, which forms the five-membered azaphosphole ring. 133.5.167nih.gov Finally, a ring-oxidation step can be employed to yield the corresponding benzazaphosphole oxides. 133.5.167nih.gov This sequential protocol has proven effective for the preparation of a series of 2-aryl-3H-1,3-benzazaphosphole oxides. 133.5.167nih.govresearchgate.net

Preparation of 2-Aryl-3H-1,3-benzazaphosphole Oxides

The synthesis of 2-aryl-3H-1,3-benzazaphosphole oxides is a significant area of research due to their interesting optical properties. 133.5.167nih.gov A general and convenient method for their preparation has been established, starting from readily available substrates. 133.5.167 The synthesis commences with the Pd-catalyzed C-P cross-coupling of 2-bromoaniline with ethyl phenylphosphite to give ethyl 2-aminophenyl(phenyl)phosphinate. 133.5.167 This intermediate is then reduced with LiAlH4 and subsequently oxidized with hydrogen peroxide to yield 2-aminophenyl(phenyl)phosphine oxide. 133.5.167 Dehydrative condensation of this phosphine oxide with various benzaldehydes in the presence of anhydrous magnesium sulfate (B86663) furnishes the corresponding 2,3-diaryl-1,2-dihydro-1,3-benzazaphosphole oxides. 133.5.167 Subsequent oxidation leads to the desired 2-aryl-3H-1,3-benzazaphosphole oxides. 133.5.167nih.govresearchgate.net

The introduction of different aryl groups at the 2-position allows for the modulation of the electronic and photophysical properties of the resulting compounds. For example, the inclusion of a 2-hydroxyphenyl group can lead to excited-state intramolecular proton transfer (ESIPT) phenomena. 133.5.167nih.gov

Synthesis of N-Chirally Substituted 1,3-Benzazaphospholes

The synthesis of enantiomerically pure N-chirally substituted 1,3-benzazaphospholes has been achieved through a multi-step sequence. acs.org This route provides access to chiral phosphorus-containing heterocyclic compounds, which are of interest in asymmetric catalysis and materials science. acs.org

The synthesis begins with a palladium-catalyzed C-N coupling reaction between o-dibromobenzene and a chiral primary amine, such as (S)-(-)-1-phenylethylamine, to produce a chiral 2-bromo-N-alkylaniline. acs.org This is followed by a catalytic C-P coupling with triethyl phosphite (B83602) to introduce the phosphorus group. acs.orgacs.org The resulting phosphonate (B1237965) is then reduced to the corresponding phosphine using a reducing agent like LiAlH4. acs.orgacs.org The final step is an acid-catalyzed cyclization with an appropriate reagent, such as N,N-dimethylformamide dimethyl acetal (B89532) (Me2NCH(OMe)2), to afford the enantiomerically pure N-chirally substituted 1,3-benzazaphosphole. acs.org

Analogous Benzoazaphosphole and Dihydrobenzazaphosphole Syntheses

The synthesis of analogues of this compound, including dihydrobenzazaphospholes and various substituted derivatives, has been explored through several strategic routes. These methods often aim to create stable, functionalized molecules for applications in areas like asymmetric catalysis and materials science.

A significant approach involves the use of 2-aminophenyl(phenyl)phosphine, a key intermediate that is notably stable in air, making it easier to handle than many other phosphorus-containing reagents. frontiersin.orgnih.gov This stability has enabled the practical synthesis of several 1,3-benzoazaphosphole analogues. frontiersin.orgfrontiersin.org For instance, the reaction of 2-(phenylphosphanyl)aniline with acetaldehyde (B116499) in the presence of 4A molecular sieves yields 2-methyl-3-phenyl-2,3-dihydro-1H-benzo[d] frontiersin.orgrsc.orgazaphosphole. researchgate.net Similarly, reacting the same aniline derivative with 1,1'-thiocarbonyldiimidazole (B131065) produces 3-phenyl-2,3-dihydro-1H-benzo[d] frontiersin.orgrsc.orgazaphosphole-2-thione in high yield. frontiersin.org

Another established method focuses on the diastereoselective synthesis of chiral, non-racemic dihydrobenzazaphosphole ligands through an intramolecular cyclization of 1,3,2-oxazaphospholidines. rsc.org This strategy is valuable for creating ligands intended for enantioselective palladium-catalysed allylic substitution reactions. rsc.org

The synthesis of 2-aryl-3H-1,3-benzazaphosphole oxides represents another class of analogues. 133.5.167 These compounds can be prepared through a sequential process that begins with a palladium-catalyzed C-P cross-coupling reaction between a 2-bromoaniline and a phosphite, followed by reduction. 133.5.167 The resulting 2-aminophenyl(phenyl)phosphine oxide then undergoes a dehydrative condensation with an aldehyde to furnish the 1,2-dihydro-1,3-benzazaphosphole oxide. 133.5.167

Furthermore, P-H functionalized benzazaphospholes have been synthesized by reducing a corresponding chlorophosphine precursor with lithium aluminum hydride (LiAlH4). bohrium.com This provides a direct route to a benzazaphosphole with a reactive P-H bond, which can undergo further chemical transformations. bohrium.com

Table 1: Synthesis of Selected Benzoazaphosphole Analogues

| Target Compound | Key Intermediate(s) | Reagent(s) | Significance | Reference |

|---|---|---|---|---|

| 2-Methyl-3-phenyl-2,3-dihydro-1H-benzo[d] frontiersin.orgrsc.orgazaphosphole | 2-(Phenylphosphanyl)aniline | Acetaldehyde, 4A MS | Practical synthesis using an air-stable intermediate. | researchgate.net |

| 3-Phenyl-2,3-dihydro-1H-benzo[d] frontiersin.orgrsc.orgazaphosphole-2-thione | 2-(Phenylphosphanyl)aniline | 1,1'-Thiocarbonyldiimidazole | High-yield synthesis of a thione analogue. | frontiersin.org |

| Chiral Dihydrobenzazaphosphole Ligands | 1,3,2-Oxazaphospholidines | (Intramolecular Cyclization) | Diastereoselective synthesis for asymmetric catalysis. | rsc.org |

| 2,3-Diphenyl-1,2-dihydro-1,3-benzazaphosphole oxide | 2-Aminophenyl(phenyl)phosphine oxide, Benzaldehyde | Anhydrous MgSO4 | Synthesis of phosphole oxides with potential optical properties. | 133.5.167 |

| P-H Functionalized Benzazaphosphole | N-Dipp substituted chlorophosphine | LiAlH4 | Creates a reactive P-H bond for further functionalization. | bohrium.com |

Advanced Synthetic Strategies and Methodological Refinements

Recent advancements in the synthesis of 3H-1,3-benzazaphospholes have focused on overcoming the challenges associated with the instability and hazardous nature of phosphorus-containing reagents. frontiersin.orgnih.gov A pivotal refinement is the development of synthetic routes that utilize air-stable intermediates, thereby providing more practical and versatile methods for preparing benzoazaphosphole analogues. frontiersin.org

A significant breakthrough is the use of 2-aminophenyl(phenyl)phosphine as a key synthetic intermediate. frontiersin.orgfrontiersin.org This compound is surprisingly stable in air and can be purified using standard silica-gel column chromatography. frontiersin.org This approach marks a substantial improvement over conventional methods that relied on highly oxidizable and toxic intermediates like 2-aminophenylphosphine, which required hazardous purification by distillation and the use of pyrophoric bases such as tert-butyllithium. frontiersin.org The stability of 2-aminophenyl(phenyl)phosphine allows for the development of more robust and scalable syntheses of 1,3-benzoazaphosphole derivatives. nih.govfrontiersin.org

Another advanced strategy involves a multi-step sequence for constructing 2-aryl-3H-1,3-benzazaphosphole oxides. 133.5.167 This method employs a sequential palladium-catalyzed C–P cross-coupling, a dehydrative [3+2] cycloaddition, and subsequent ring-oxidation. 133.5.167 This systematic approach allows for the efficient assembly of the complex heterocyclic framework from readily available substrates, offering a clear and controllable pathway to functionalized phosphole oxides. 133.5.167

The exploration of P-H functionalized benzazaphospholes has also revealed refined reactivity. bohrium.com While these compounds show weak hydridic character, they readily undergo insertion reactions with species like difluorocarbene and hydrophosphination with phenylacetylene, leading to novel benzazaphosphole derivatives. bohrium.com Computational modeling has been employed alongside experimental work to understand the reaction mechanisms, such as the formation of a highly strained phosphirene (B14757303) intermediate during hydrophosphination, adding a layer of methodological refinement to the synthetic design process. These strategies represent a move towards more sophisticated and safer chemical processes in this area of heterocyclic chemistry.

Table 2: Methodological Refinements in Benzazaphosphole Synthesis

| Refinement/Strategy | Description | Advantage over Conventional Methods | Reference |

|---|---|---|---|

| Use of Air-Stable Intermediates | Employing 2-aminophenyl(phenyl)phosphine as a key building block. | Avoids highly toxic, air-sensitive reagents (e.g., 2-aminophenylphosphine) and pyrophoric bases (e.g., tBuLi). Allows for simpler purification (chromatography vs. hazardous distillation). | nih.govfrontiersin.org |

| Sequential Multi-Component Reactions | A sequence of C-P cross-coupling, dehydrative [3+2] cycloaddition, and oxidation to build the benzazaphosphole oxide core. | Provides a highly controlled and efficient route to complex analogues from simple, readily available starting materials. | 133.5.167 |

| Computationally-Guided Synthesis | Using computational modeling to understand and predict the outcomes of reactions, such as hydrophosphination mechanisms. | Allows for a deeper understanding of reaction pathways and aids in the rational design of synthetic targets and conditions. |

Reactivity Profiles and Mechanistic Investigations of 3h 1,3 Benzazaphosphole Systems

Reactions with Organometallic Reagents (e.g., organolithium compounds)

The reaction of 1,3-benzazaphospholes with organometallic reagents showcases the nucleophilic and electrophilic nature of the heterocyclic ring. While specific studies on the reaction of 3H-1,3-benzazaphospholes with organolithium reagents are not extensively documented in the reviewed literature, the reactivity of related phosphorus-containing heterocycles provides valuable insights. For instance, phosphinines are known to undergo nucleophilic addition of organolithium compounds to yield λ4-phosphorus anionic species. fu-berlin.de Preliminary investigations on tert-butyl substituted 3H-1,2,3,4-triazaphospholes have demonstrated the formation of stable λ4-triazaphosphole anions upon reaction with organolithium reagents. fu-berlin.de This suggests that 3H-1,3-benzazaphospholes could exhibit similar reactivity, with the organolithium reagent attacking the phosphorus atom.

In a related context, the reactions of 1H-1,3-benzazaphospholes with organometallic complexes of ytterbium(III) and yttrium(III) have been reported. bohrium.com The treatment of Cp3Ln (Ln = Yb, Y) with various substituted 1H-1,3-benzazaphospholes (HBp) at room temperature results in the formation of crystalline 1:1 Lewis acid-base adducts, [(η¹(P)-HBp)LnCp3], where a donor bond exists between the phosphorus atom of the benzazaphosphole and the lanthanide metal center. bohrium.com Upon heating, these adducts can undergo elimination of a cyclopentadiene (B3395910) molecule to yield N-bonded complexes. bohrium.com

Furthermore, the reaction of P-halogenated 1,3-benzazaphospholes with platinum(0) sources has been explored. researchgate.net For example, the reaction of a P-fluoro-1,3-benzazaphosphole with Pt(PPh3)4 leads to a coordination compound where the heterocyclic ligand is bound to the platinum center through its phosphorus lone pair, without cleavage of the P-F bond. researchgate.net In contrast, reactions with P-bromo and P-iodo analogs with [Pt(P(t-Bu)3)2] result in the formation of Pt(I)-Pt(I) dimers. researchgate.net

A summary of the reactions of 1,3-benzazaphosphole derivatives with various organometallic reagents is presented in the table below.

| 1,3-Benzazaphosphole Derivative | Organometallic Reagent | Product Type | Reference |

| Substituted 1H-1,3-benzazaphospholes | Cp3Ln (Ln = Yb, Y) | Lewis acid-base adducts | bohrium.com |

| P-fluoro-1,3-benzazaphosphole | Pt(PPh3)4 | Pt(0) coordination complex | researchgate.net |

| P-bromo/iodo-1,3-benzazaphospholes | [Pt(P(t-Bu)3)2] | Pt(I)-Pt(I) dimers | researchgate.net |

| tert-butyl substituted 3H-1,2,3,4-triazaphospholes | Organolithium compounds | λ4-triazaphosphole anions | fu-berlin.de |

Cycloaddition Reactions of 1H-1,3-Benzazaphospholes (e.g., with o-chloranil)

The P=C double bond in 1,3-benzazaphospholes can participate in cycloaddition reactions. A notable example is the reaction of NH-functional 1H-1,3-benzazaphospholes with o-chloranil (tetrachloro-o-benzoquinone). 133.5.167 This reaction proceeds as a rapid [1+4]-cycloaddition, with the benzazaphosphole acting as the one-atom component and the o-chloranil as the four-atom component. 133.5.167 The reaction typically occurs in a 1:2 molar ratio of the benzazaphosphole to o-chloranil, yielding high-melting zwitterionic σ6λ5-phosphorus compounds. 133.5.167

The structure of the resulting cycloadducts features a spirocyclic phosphorus center with a hexacoordinate geometry. The formation of these products is often accompanied by their precipitation from the reaction mixture, which can help to drive the reaction to completion and prevent side reactions. 133.5.167 Interestingly, even when the reactants are used in a 1:0.5 molar ratio, the 1:2 adduct can be the major product, highlighting the high reactivity of the initial 1:1 adduct towards a second molecule of o-chloranil. 133.5.167

While the 1:1 adducts have not been isolated, their presence as intermediates is suggested by mass spectrometric data. 133.5.167 The reaction outcome can be influenced by substituents on the 1,3-benzazaphosphole ring. For instance, bulkier substituents at the 2-position can lead to lower yields of the cycloadducts and the formation of byproducts. 133.5.167

P=C Bond Reactivity in 3H-1,3-Benzazaphosphole Frameworks

The reactivity of the P=C bond is a central theme in the chemistry of 3H-1,3-benzazaphospholes. This bond possesses a significant degree of polarization, with the phosphorus atom being electrophilic and the carbon atom being nucleophilic. This electronic characteristic governs its participation in various reactions.

In the context of cycloaddition reactions with o-chloranil, a minor side or consecutive product has been observed, the formation of which involves the cleavage of the P=C bond of the five-membered ring. 133.5.167 This observation suggests that under certain conditions, the P=C bond can be susceptible to fragmentation. The proposed mechanism for the formation of this side product involves the formal generation of an arylamino-carbene and a phosphinidene (B88843) species, which then undergo cycloaddition with o-chloranil. 133.5.167 A similar P=P bond cleavage has been noted in the reaction of a diphosphene (B14672896) with o-chloranil. 133.5.167

The reactivity of the P=C bond is also evident in the synthesis of more complex molecular architectures. While not directly involving 3H-1,3-benzazaphospholes, related studies on other phosphorus heterocycles demonstrate the versatility of the P=C bond in synthetic transformations.

Studies on Excited State Intramolecular Proton Transfer (ESIPT) in this compound Derivatives

Recent research has unveiled the potential of this compound derivatives as platforms for studying Excited State Intramolecular Proton Transfer (ESIPT). bohrium.comresearchgate.net133.5.167nih.govelsevierpure.com ESIPT is a photophysical process where a proton is transferred from a donor to an acceptor group within the same molecule in the excited state. This process often leads to the observation of a large Stokes shift, which is the difference between the absorption and emission maxima.

A series of 2-aryl-3H-1,3-benzazaphosphole oxides have been synthesized and their photophysical properties investigated. 133.5.167 In particular, a 2-(2-hydroxyphenyl)benzazaphosphole oxide derivative was found to undergo ESIPT. 133.5.167 Upon photoexcitation, a proton is transferred from the hydroxyl group to the nitrogen atom of the benzazaphosphole ring, leading to the formation of an N-H tautomer in the excited state. This tautomer then emits fluorescence at a longer wavelength compared to the absorption of the initial form. 133.5.167

The ESIPT process in this system is ultrafast, occurring on the pico- to femtosecond timescale. 133.5.167 Time-dependent density functional theory (TD-DFT) calculations have supported the experimental observations, showing that the N-H tautomer in the excited state is energetically more stable than the initial O-H form. 133.5.167 The table below summarizes the key photophysical data for a representative ESIPT-capable 2-(2-hydroxyphenyl)benzazaphosphole oxide.

| Compound | Absorption Max (λabs) | Emission Max (λem) | Stokes Shift | Quantum Yield (ΦF) | Reference |

| 2-(2-Hydroxyphenyl)benzazaphosphole oxide | ~350 nm (calculated) | ~500-600 nm (qualitative) | Large | Weak | 133.5.167 |

The study of ESIPT in this compound derivatives is a promising area of research, with potential applications in the development of novel fluorescent probes and materials.

Twisted Intramolecular Charge Transfer (TICT) Phenomena in this compound Derivatives

The phenomenon of Twisted Intramolecular Charge Transfer (TICT) is another excited-state process that can occur in molecules possessing electron-donating and electron-accepting moieties linked by a single bond. rsc.org Upon photoexcitation, these molecules can undergo a conformational change involving rotation around the single bond, leading to a twisted geometry. In this twisted state, an efficient charge transfer from the donor to the acceptor occurs, resulting in a highly polar excited state. rsc.orgnih.gov This TICT state can then relax to the ground state via fluorescence emission, often at a significantly red-shifted wavelength, or through non-radiative pathways. rsc.org

While specific experimental studies on TICT phenomena in this compound derivatives are not yet prevalent in the literature, the molecular framework of these compounds suggests their potential to exhibit such behavior. A substituted this compound can be designed to have an electron-donating group attached to one part of the molecule and an electron-accepting group at another, with the benzazaphosphole core acting as a π-system that facilitates the charge transfer.

For instance, a derivative with a dimethylamino group (donor) on the benzene (B151609) ring and an electron-withdrawing group on the phosphorus or at the 2-position could be a candidate for exhibiting TICT. The photophysical properties of such a molecule would be expected to be highly sensitive to the polarity and viscosity of the surrounding medium, a characteristic feature of TICT-based fluorophores. rsc.org

The potential for TICT in these systems opens up avenues for the design of novel sensors and molecular probes. rsc.org The general principles of TICT, as established from studies on other organic molecules, provide a strong foundation for exploring this phenomenon in the context of this compound chemistry. rsc.orgresearchgate.net

Electronic Structure, Aromaticity, and Theoretical Foundations

Quantum Chemical Descriptors of 3H-1,3-Benzazaphosphole Aromaticity

NICS values are a magnetic criterion for aromaticity, where negative values inside the ring are indicative of a diatropic ring current, a hallmark of aromaticity. It is anticipated that the benzene (B151609) part of the this compound system would exhibit a significantly negative NICS value, consistent with its aromatic character. The five-membered azaphosphole ring, however, is expected to show a less negative or even potentially positive NICS value, reflecting a lower degree of aromaticity compared to benzene.

The HOMA index, a geometric descriptor, evaluates aromaticity based on the degree of bond length equalization. A HOMA value of 1 indicates a fully aromatic system like benzene, while values closer to 0 suggest a non-aromatic, polyolefinic character. For this compound, the benzene ring would have a HOMA value approaching 1. The azaphosphole ring's HOMA value would likely be considerably lower, reflecting the inherent bond length alternation in the phosphole moiety.

Theoretical studies on related azaphospholes have shown that the aromatic stabilization, as measured by the heats of bond separation reactions, is a key indicator of their stability. researchgate.net The investigation of calculated optimized geometries reveals important details about the electronic structure. researchgate.net

Table 1: Anticipated Aromaticity Descriptors for the Rings of this compound

| Ring System | Expected NICS Value | Expected HOMA Value |

| Benzene Ring | Highly Negative | Close to 1 |

| Azaphosphole Ring | Less Negative / Near Zero | Significantly < 1 |

Influence of Phosphorus and Nitrogen Heteroatoms on Electronic Configuration

The electronic configuration of this compound is profoundly shaped by the presence of both phosphorus and nitrogen atoms within the heterocyclic ring. These heteroatoms introduce unique electronic features that distinguish the molecule from its all-carbon or other heterocyclic analogues.

A critical factor is the pyramidal geometry at the phosphorus atom. Unlike the planar nitrogen atom in pyrrole, the tricoordinate phosphorus in phosphole tends to maintain a higher degree of pyramidalization. frontiersin.org This is due to the higher inversion barrier of phosphine (B1218219) compared to ammonia. acs.org This pyramidal nature of the phosphorus atom hinders the effective delocalization of its lone pair of electrons into the π-system of the ring, which is a primary reason for the generally lower aromaticity of phospholes compared to pyrroles. frontiersin.orgwikipedia.org

The nitrogen atom, in contrast, readily contributes its lone pair to the π-system, promoting electron delocalization. In 2-aryl-3H-1,3-benzazaphosphole oxides, the inclusion of the nitrogen atom into the benzophosphole framework has been shown to cause a red shift in absorption and emission maxima, which reflects a greater stabilization of the Lowest Unoccupied Molecular Orbital (LUMO). 133.5.167 This indicates that the nitrogen atom has a significant electronic effect, enhancing the electron-accepting ability of the azaphosphole ring. 133.5.167

Furthermore, computational studies on azaphospholes have highlighted the importance of the phosphorus coordination state. Tautomers containing a σ²,λ³-phosphorus (a phosphorus atom with two bonds and a coordination number of 3, as in P=C) are significantly more stable and more aromatic (by 25-35 kcal/mol) than those with a σ³,λ³-phosphorus (a phosphorus atom with three single bonds). researchgate.net This emphasizes the role of the P=C double bond in the electronic structure and stability of the aromatic system.

Steric and Electronic Effects of Substituents on Aromaticity and Reactivity

The aromaticity and reactivity of the this compound core can be finely tuned by the introduction of substituents. These substituents can exert both steric and electronic effects, altering the electronic distribution and accessibility of reactive sites within the molecule.

Electron-donating and electron-withdrawing groups attached to the benzazaphosphole system can significantly modulate its electronic properties. For instance, in luminescent 1H-1,3-benzazaphospholes, modifying the substituent at the 2-position leads to significant changes in the emission properties. rsc.org The introduction of a thiophene (B33073) substituent at this position, compared to a methyl group, leads to enhanced π-conjugation and a red-shift in the absorption wavelength. rsc.org This is attributed to a decrease in the HOMO-LUMO energy gap with the extension of the π-conjugated system. rsc.org

In 2-aryl-3H-1,3-benzazaphosphole oxides, electron-donating substituents on the aryl group narrow the HOMO-LUMO gap due to a charge-transfer character. 133.5.167 The influence of substituents on the properties of 1H-1,3-benzazaphospholes has been noted, with substituents on the benzene ring leading to significant shifts in the ³¹P NMR signals. sci-hub.ru For example, the presence of two fluorine atoms in the 5- and 7-positions of a 2-methyl-1,3-benzazaphosphole results in a notable downfield shift of the phosphorus resonance. sci-hub.ru

Steric effects also play a crucial role. Large substituents can influence the planarity of the ring system, which in turn affects the degree of π-conjugation and, consequently, the aromaticity.

Table 2: Influence of Substituent Type on the Properties of Benzazaphosphole Derivatives

| Substituent Type at Position 2 | Observed Effect | Reference |

| Methyl | Weakly emissive | rsc.org |

| Thiophene | Enhanced π-conjugation, significant fluorescence, red-shifted absorption | rsc.org |

| Dithiophene | Further enhanced π-conjugation and red-shifted absorption | rsc.org |

| Aryl with electron-donating groups | Narrowed HOMO-LUMO gap | 133.5.167 |

Comparative Analysis of Aromaticity within Five-Membered Phosphorus Heterocycles

The aromaticity of this compound is best understood when placed in the context of other five-membered phosphorus-containing heterocycles. The degree of aromaticity varies significantly with the number and type of heteroatoms in the ring.

Phosphole, the parent phosphorus heterocycle, is considered to be weakly aromatic or even non-aromatic. wikipedia.org Its phosphorus atom is pyramidal, and the lone pair does not effectively participate in the π-system. frontiersin.org The introduction of nitrogen atoms into the phosphole ring to form azaphospholes generally leads to an increase in aromatic stability. researchgate.net

Theoretical studies have shown that the conjugation of the P=C moiety, and thus the aromatic stability, increases with the increasing number of nitrogen atoms in the ring. researchgate.net This suggests a trend of increasing aromaticity from phosphole to azaphospholes and then to diazaphospholes and triazaphospholes. The photoelectron spectra of these compounds support this, with ionization energies from π-orbitals being similar to those of the corresponding azoles (the nitrogen analogues). researchgate.net

Table 3: Qualitative Comparison of Aromaticity in Five-Membered Phosphorus Heterocycles

| Compound Family | General Aromaticity | Key Influencing Factors | Reference |

| Phospholes | Low / Non-aromatic | Pyramidal phosphorus, poor lone pair delocalization | frontiersin.orgwikipedia.org |

| Azaphospholes | Moderate Aromaticity | Increased stability from nitrogen incorporation, P=C bond conjugation | researchgate.net |

| Diazaphospholes | Higher Aromaticity | Increased nitrogen content enhances aromatic stability | researchgate.net |

| Triazaphospholes | Higher Aromaticity | Further increase in nitrogen atoms promotes delocalization | researchgate.net |

| Benzazaphospholes | Complex (Fused System) | Highly aromatic benzene ring fused to a moderately aromatic azaphosphole ring | - |

Computational and Theoretical Investigations of 3h 1,3 Benzazaphosphole

Application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have been pivotal in elucidating the structure-property relationships of 3H-1,3-benzazaphosphole derivatives. nih.gov DFT calculations are frequently employed to optimize the geometries of the ground (S0) and first singlet excited (S1) states, providing insights into structural changes upon photoexcitation. researchgate.net For instance, DFT has been used to calculate the ground and excited state energy diagrams of 2-aryl-3H-1,3-benzazaphosphole oxides, revealing the relative energies of different tautomeric forms involved in photochemical processes. researchgate.net The calculated ground state structural parameters, including bond lengths and angles, for 1H-1,3-benzazaphospholes show excellent agreement with experimental values obtained from X-ray crystallography, with deviations typically within 0.15 Å for bond lengths and one degree for bond angles. nih.gov

TD-DFT calculations are instrumental in understanding the electronic transitions of these molecules. researchgate.net Researchers have used TD-DFT to analyze the frontier molecular orbitals (HOMO and LUMO) and their corresponding transition energies. 133.5.167 These calculations have successfully explained the observed red-shifting of absorption and emission maxima when a nitrogen atom is incorporated into the benzophosphole framework, a phenomenon attributed to the stabilization of the LUMO level. 133.5.167researchgate.netnih.gov Furthermore, TD-DFT is used to calculate transition energies and oscillator strengths, which are crucial for interpreting experimental absorption spectra. researchgate.net The analysis of HOMO-LUMO energy gaps, as computed by DFT, helps to explain trends in chemical reactivity and stability across a series of derivatives. nih.govnih.gov

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Solvation Effects

To accurately model the behavior of this compound derivatives in solution, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods are employed. nih.govacs.org In this approach, the solute molecule (the benzazaphosphole derivative) is treated with a high level of theory (QM), while the surrounding solvent molecules are described using a more computationally efficient molecular mechanics (MM) force field. nih.gov This strategy balances computational cost and accuracy, making it feasible to simulate large solvated systems. nih.gov

Specifically, the QM/MM reweighting free energy self-consistent field (QM/MM RWFE-SCF) method has been used to investigate the solvent-dependent optical properties of 2-aryl-3H-1,3-benzazaphosphole oxide (ABPO). nih.govacs.org This advanced technique combines QM/MM free energy optimization with molecular dynamics (MD) simulations to explicitly describe and update the solvation structures, providing a more realistic picture of the electronic structure in solution. acs.org Such QM/MM simulations are essential for understanding phenomena where the solvent environment plays a critical role, such as solvatochromism and fluorescence quenching. nih.govmdpi.comnih.govunimi.it

Theoretical Elucidation of Optical Properties and Excited States

Computational methods have been fundamental in explaining the unique optical properties and excited-state dynamics of this compound derivatives. 133.5.167nsf.gov Theoretical studies show that the introduction of a heteroatom, such as nitrogen, into the phosphole ring is a viable strategy for intrinsically modulating the optical properties of these compounds. researchgate.netbohrium.com

For certain derivatives, such as 2-(2-hydroxyphenyl)benzazaphosphole oxide, computational studies have been crucial in characterizing the process of excited-state intramolecular proton transfer (ESIPT). 133.5.167nih.gov This ultrafast process, occurring on a femto- to picosecond timescale, is highly sensitive to the molecular framework and its environment. 133.5.167 DFT calculations have elucidated the energy diagrams of the ground and excited states for the different tautomers (the phenol-imine and keto-amine forms), explaining the mechanism that leads to a large Stokes shift in fluorescence. 133.5.167researchgate.net The S1 excited state of some derivatives is characterized as having significant charge-transfer (CT) character, which is key to its solvent-dependent photophysical behavior. nih.gov

Absorption and Emission Spectra Analysis

Theoretical calculations have been successful in reproducing and explaining the experimental absorption and emission spectra of this compound derivatives. The inclusion of a nitrogen atom into the benzophosphole oxide framework results in a red shift of both the absorption and emission maxima. 133.5.167nih.govbohrium.com TD-DFT calculations have confirmed that this is due to a greater stabilization of the LUMO, which lowers the HOMO-to-LUMO transition energy. 133.5.167

The nature of substituents at the 2-position also has a pronounced effect on the spectra. nsf.gov For 1H-1,3-benzazaphospholes, extending the π-conjugation by replacing a methyl group with thiophene (B33073) or dithiophene groups leads to a progressive red-shift in both absorption and emission wavelengths. nih.govnsf.gov Computational studies have accurately predicted this trend, showing a decrease in the HOMO-LUMO energy gap with increased conjugation. nih.gov The calculated absorption and emission wavelengths for these compounds are in good agreement with experimental data, as shown in the table below. nih.gov

| Compound | λmax exp (nm) | λmax cal (nm) | λem exp (nm) | λem cal (nm) |

| 3a | 297 | 294 | 407 | 344 |

| 3b | 335 | 329 | 470 | 407 |

| 3c | 398 | 385 | 508 | 465 |

| Data sourced from comparative computational investigations of 1H-1,3-benzazaphospholes. nih.gov |

Large Stokes shifts, which are the difference between the absorption and emission maxima, are a notable feature of some derivatives. nih.gov These shifts have been linked to significant changes in molecular geometry upon excitation, such as the elongation of the P=C bond, a feature predicted by computational models. nsf.gov

Characterization of Charge-Transfer (CT) States

Theoretical studies have identified the critical role of charge-transfer (CT) states in the photophysics of 2-aryl-3H-1,3-benzazaphosphole oxides. The first singlet excited state (S1) is described as having CT character with a large dipole moment. nih.gov This polarity of the excited state is the primary reason for the observed solvent dependency of the fluorescence spectra. nih.gov

Furthermore, investigations have revealed the importance of a twisted intramolecular charge transfer (TICT) state in the fluorescence quenching mechanism. nih.gov In the TICT state, the donor portion of the molecule (e.g., a diphenylamine (B1679370) group) becomes nearly perpendicular to the acceptor portion (the benzazaphosphole oxide core). acs.org This twisted geometry is a non-radiative decay channel. The TICT state possesses an even larger dipole moment than the initial CT state, leading to its significant stabilization in highly polar solvents. nih.govacs.org This stabilization facilitates the non-radiative decay pathway and explains the observed decrease in fluorescence quantum yield in polar environments. nih.gov

Solvent-Dependent Photophysical Behavior

The photophysical properties of certain this compound derivatives, particularly the oxides, are highly dependent on the solvent environment. nih.govbohrium.com While absorption spectra often show little change with solvent polarity, the fluorescence spectra can exhibit significant red shifts as solvent polarity increases. nih.govacs.org

Quantum chemical calculations using solvent models have successfully reproduced these experimental trends. nih.govacs.org The large red shift in fluorescence is attributed to the stabilization of the polar charge-transfer (CT) excited state in polar solvents. nih.gov In contrast, the ground state is less polar, and its energy is less affected by the solvent, leading to the large solvatochromic shift in emission. rsc.org

Computational studies have also elucidated the mechanism behind fluorescence quenching in polar solvents like methanol (B129727) and acetonitrile. nih.gov The QM/MM calculations show that the twisted intramolecular charge transfer (TICT) state, which acts as a non-emissive trap, becomes more energetically accessible in polar solvents. nih.govacs.org The stabilization of this TICT state provides an efficient non-radiative decay pathway, leading to a dramatic decrease in the fluorescence quantum yield. nih.gov Theoretical calculations show that the fluorescence energy of the TICT state decreases drastically in polar solvents, as detailed in the table below. acs.org

| Solvent | Eflu(CT) (eV) | Eflu(TICT) (eV) |

| Toluene | 2.15 | 2.09 |

| Acetonitrile | 1.80 | 1.13 |

| Methanol | 1.76 | 0.97 |

| Calculated fluorescence energies for the Charge-Transfer (CT) and Twisted Intramolecular Charge-Transfer (TICT) states of a 2-aryl-3H-1,3-benzazaphosphole oxide derivative. acs.org |

Computational Predictions of Reaction Mechanisms and Energetics

Computational chemistry has been employed to predict and understand the reaction mechanisms and energetics related to 3H-1,3-benzazaphospholes. This includes both their synthesis and their photochemical reactions.

In the realm of synthesis, theoretical calculations can help rationalize reaction outcomes. For example, the synthesis of 2-aryl-3H-1,3-benzazaphosphole oxides has been achieved through a sequence including a dehydrative [3+2] cycloaddition. 133.5.167researchgate.net Computational studies can model the transition states and intermediates of such cycloaddition reactions to understand their feasibility and regioselectivity. Investigations into various synthetic routes have been undertaken to establish a foundational technology for creating these five-membered heterocycles. frontiersin.org

A significant area of investigation has been the excited-state intramolecular proton transfer (ESIPT) mechanism in 2-(2-hydroxyphenyl)-1,3-benzazaphosphole oxide. 133.5.167 DFT calculations have been used to map the potential energy surfaces of the ground and excited states. researchgate.net These calculations support a widely accepted mechanism where the photoexcited phenol-imine (OH) tautomer undergoes an ultrafast proton transfer to the nitrogen atom, generating a more stable keto-NH tautomer in the excited state. 133.5.167 This keto-NH tautomer is responsible for the observed long-wavelength, Stokes-shifted fluorescence. 133.5.167 The energy diagrams derived from these calculations provide the relative energies of the reactant, product, and transition states, offering a complete energetic picture of the photochemical reaction. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Their Stabilization

In computational chemistry, the analysis of frontier molecular orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding the electronic characteristics and chemical reactivity of a molecule. youtube.comphyschemres.org The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. youtube.comphyschemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. aimspress.com A large energy gap suggests high stability and low reactivity, whereas a small gap points to higher chemical reactivity and the possibility of charge transfer interactions within the molecule. aimspress.comnih.gov

Detailed research on 1H-1,3-benzazaphospholes, which are closely related to the 3H tautomer, shows that the electronic densities of both the HOMO and LUMO are delocalized across the entire π-system of the compounds. nih.govnsf.gov The nature of the substituent at the 2-position of the benzazaphosphole ring has a marked influence on the HOMO-LUMO energy gap. nih.gov As the extent of π-conjugation increases, the energy gap decreases. nih.gov

This trend was observed in a comparative computational study of three 1H-1,3-benzazaphosphole derivatives: a methyl-substituted analogue (Compound 3a), a thiophene-substituted analogue (Compound 3b), and a dithiophene-substituted analogue (Compound 3c). nih.govnsf.gov The introduction and extension of the thiophene-based π-system lead to a progressive reduction in the HOMO-LUMO gap. nih.gov This reduction shifts the lowest energy state (S1) to longer wavelengths for both absorption and emission processes. nih.govnsf.gov

The inclusion of the nitrogen atom in the benzophosphole framework is a crucial structural feature. It has been shown to cause a greater stabilization of the LUMO level, which in turn leads to a red-shifting of the absorption and emission maxima in derivatives like 2-aryl-3H-1,3-benzazaphosphole oxides. researchgate.netnih.govresearchgate.net

The calculated HOMO-LUMO energy gaps for these substituted 1H-1,3-benzazaphospholes are detailed in the table below.

Table 1: Calculated HOMO-LUMO Energy Gaps for Substituted 1H-1,3-Benzazaphospholes

| Compound ID | 2-Substituent | HOMO-LUMO Energy Gap (ΔEg) [eV] |

| 3a | Methyl | 8.32 nih.gov |

| 3b | 2-Thiophene | 7.35 nih.gov |

| 3c | 2,2'-Dithiophene | 7.08 nih.gov |

Coordination Chemistry and Ligand Design with 3h 1,3 Benzazaphosphole

3H-1,3-Benzazaphosphole Derivatives as P,N-Bridging and Hybrid Ligands

Derivatives of this compound, particularly 3H-1,3-azaphospholo[4,5-b]pyridines, have been synthesized and investigated for their capacity as P,N-bridging or hybrid ligands in transition metal complexes. These compounds can be prepared as racemic mixtures through the reaction of N-(2-chloropyrid-3-yl)-trimethylacetimidoyl chloride with primary phosphines in the presence of butyllithium. nih.govresearchgate.net The resulting azaphospholopyridines are suitable for coordination with various transition metals. nih.gov

The coordination behavior of these ligands is multifaceted. For instance, their reaction with group 6 metal pentacarbonyls results in P-coordinated complexes. nih.govresearchgate.net With rhodium precursors like [Rh(1,5-COD)Cl]2, they primarily form P-coordinated complexes, although bis-coordinated species have also been observed as minor products. nih.govresearchgate.net The interaction with palladium complexes, such as [(allyl)PdCl]2, can lead to the formation of N,N'-PdCl2-bridged bis[LPd(allyl)chloride] complexes or dimeric P,N-bridging complexes, depending on the specific ligand and reaction conditions. nih.gov This demonstrates their versatility in adopting different coordination modes, acting as either monodentate P-donors or as P,N-bridging ligands to form binuclear complexes.

Formation and Structural Characterization of Metal Chelate Complexes

The formation of metal chelate complexes with this compound derivatives has been extensively studied, with single-crystal X-ray diffraction being a key technique for their structural elucidation. nih.gov133.5.167 For example, the crystal structures of rhodium and palladium complexes with 3H-1,3-azaphospholo[4,5-b]pyridines have provided detailed information on their coordination geometries. nih.gov The structure of a rhodium complex, [LRh(1,5-COD)Cl], confirmed P-coordination, while the analysis of a dimeric palladium complex, [L2Pd2Cl2(allyl)2], revealed a P,N-bridging mode. nih.gov

Furthermore, the synthesis of 2-aryl-3H-1,3-benzazaphosphole oxides has been achieved through a sequence of C-P cross-coupling, dehydrative [3+2] cycloaddition, and ring-oxidation reactions. 133.5.167 X-ray crystallography of these compounds has shown that the azaphosphole ring and the 2-aryl substituent are nearly coplanar, indicating efficient π-conjugation. 133.5.167 The characterization of these complexes is further supported by various spectroscopic methods, including NMR and IR spectroscopy, as well as high-resolution mass spectrometry. 133.5.167

Stereoelectronic Parameters and Their Impact on Coordination Modes (e.g., σ-donor/π-acceptor properties)

The coordinating ability of phosphine (B1218219) ligands, including this compound derivatives, is governed by their stereoelectronic properties, which are often quantified by the Tolman electronic parameter (TEP) and the ligand cone angle. wikipedia.orgweebly.comrsc.org The TEP provides a measure of a ligand's electron-donating or -withdrawing strength by analyzing the C-O stretching frequency in [LNi(CO)3] complexes. wikipedia.org A lower stretching frequency indicates a stronger electron-donating ligand due to increased π-backbonding from the metal to the carbonyl groups. wikipedia.org

While specific TEP values for this compound are not extensively documented in the provided context, the principles of TEP can be applied to understand their behavior. The electronic properties of these ligands can be tuned by modifying substituents. weebly.com For instance, introducing a nitrogen atom into the benzophosphole framework leads to a red-shift in absorption and emission maxima, reflecting a stabilization of the LUMO level. 133.5.167 This suggests that the electronic nature of the heterocycle significantly influences its interaction with a metal center. The balance between the σ-donor and π-acceptor properties of these ligands is crucial in determining the stability and reactivity of the resulting metal complexes. researchgate.net The π-acidity of phosphite (B83602) ligands, a related class of phosphorus compounds, has been shown to be an important parameter influencing their coordination chemistry. researchgate.netrsc.org

Advanced Applications in Functional Organic Materials Research

Design Principles for 3H-1,3-Benzazaphosphole-Based π-Conjugated Systems

The design of functional π-conjugated systems based on the this compound scaffold is guided by several key principles aimed at tuning their electronic and optical properties. A primary strategy involves the strategic incorporation of the nitrogen heteroatom into the benzophosphole framework. This "molecular surgery" energetically stabilizes both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting π-conjugated system. nsf.gov133.5.167 This stabilization leads to a red-shift in both the absorption and emission maxima of the material, a desirable trait for many optoelectronic applications. 133.5.167bohrium.com

Another crucial design aspect is the modification of substituents at the 2-position of the benzazaphosphole ring. The nature of these substituents has a marked influence on the extent of π-conjugation. For instance, attaching aromatic groups like thiophene (B33073) to the 2-position can significantly enhance π-conjugation, leading to a red-shifted absorption wavelength. nih.gov The extension of this conjugation, for example by moving from a single thiophene to a dithiophene substituent, further pushes the absorption to longer wavelengths. nih.gov

Furthermore, the coordination environment of the phosphorus atom offers another avenue for tuning the material's properties. The phosphorus atom in σ³,λ³-phospholes possesses a lone pair of electrons and a trigonal pyramidal geometry, which allows for the modulation of electronic delocalization within the π-system. nih.gov Chemical modifications such as oxidation of the phosphorus atom to create phosphole oxides (σ⁴,λ⁵-phospholes) can lead to materials with impressive luminescence. nih.gov These design principles—heteroatom incorporation, substituent effects, and phosphorus atom modification—provide a versatile toolkit for chemists to create bespoke this compound derivatives with tailored properties for specific functional applications. nih.govresearchgate.net

Potential in Photoresponsive Molecules and Optical Functional Materials (e.g., sensors)

The tunable photophysical properties of this compound derivatives make them promising candidates for the development of photoresponsive molecules and optical functional materials, such as sensors. A notable example is the behavior of 2-aryl-3H-1,3-benzazaphosphole oxides, which can exhibit excited-state intramolecular proton transfer (ESIPT). 133.5.167bohrium.com ESIPT is an ultrafast photophysical process that can lead to a large Stokes shift, a significant separation between the absorption and emission maxima. 133.5.167

Derivatives such as 2-(2-hydroxyphenyl)-1,3-benzazaphosphole oxide (HBPO) are particularly interesting in this regard. 133.5.167 The PhP(O) unit in these molecules tends to lower the LUMO level of the π-conjugated framework, which can result in a further red-shift of the emission band. 133.5.167 The ESIPT dynamics in these molecules are sensitive to the molecular framework, the nature of the substituents, and the surrounding environment, including solvent polarity. 133.5.167 This sensitivity forms the basis for their potential application as fluorescent sensors, where changes in the local environment can be transduced into a measurable change in the fluorescence signal. The introduction of a basic pyridyl unit to an ESIPT-capable molecule like 2-(2-hydroxyphenyl)benzothiazole (B1206157) has been shown to create a fluorescent probe, suggesting a similar strategy could be applied to benzazaphosphole derivatives. bohrium.com

Integration into Organic Light-Emitting Diodes (OLEDs)

While direct integration of this compound into commercial OLEDs is still an emerging area of research, the broader class of phosphole-containing π-conjugated systems has demonstrated significant potential in this field. nih.govresearchgate.net The strong luminescence exhibited by some σ⁴,λ⁵-phosphole derivatives makes them suitable candidates for use as emitters in the emissive layer of an OLED. nih.gov For instance, dibenzophospholes have been explored for their use in OLEDs. nih.gov

The performance of phosphole-based materials in OLEDs is highly dependent on their substitution pattern and the chemical state of the phosphorus atom. nih.gov For example, some phosphole derivatives can act as efficient hosts for red dopants in OLEDs. nih.gov The key to their successful integration lies in achieving high photoluminescence in the solid state and ensuring the stability of the device during operation. nih.govcapes.gov.br Given that derivatives of 1H-1,3-benzazaphosphole have been shown to be highly luminescent, it is plausible that they could be developed into efficient emitters or hosts for OLED applications. nih.govrsc.org Their tunable electronic properties could also allow them to function as charge-transporting materials within the OLED architecture. researchgate.net

Development of Fluorescent Probes and Emitters

The intrinsic fluorescence of this compound derivatives is a cornerstone of their application as fluorescent probes and emitters. Research has shown that 2-R-1H-1,3-benzazaphospholes (R-BAPs) can be highly luminescent, with their emission properties being significantly influenced by the substituent at the 2-position. nih.gov For example, a 2-thiophene-substituted 1,3-benzazaphosphole displays a high fluorescence quantum yield of 0.53, a substantial increase compared to its methyl-substituted counterpart which has a quantum yield of only 0.08. nih.gov

This tunability of fluorescence makes R-BAPs attractive for the development of novel fluorescent materials. nih.gov Furthermore, 2-aryl-3H-1,3-benzazaphosphole oxides that undergo excited-state intramolecular proton transfer (ESIPT) are promising for creating probes with large Stokes shifts. 133.5.167researchgate.net This property is highly advantageous in fluorescence imaging as it minimizes self-absorption and background interference. The development of such probes could have applications in various fields, including biology and materials science, for sensing and imaging purposes. 133.5.167

| Compound | Substituent (R) | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|---|

| 3a | Methyl | 297 | 450 | 0.08 | nih.gov |

| 3b | 2-thiophene | 335 | 456 | 0.53 | nih.gov |

| 3c | 2,2'-dithiophene | 398 | 508 | 0.12 | nih.gov |

Applications in Organic Photovoltaics (OPVs)

The application of this compound derivatives in organic photovoltaics (OPVs) is a largely unexplored but potentially fruitful area of research. The fundamental principle of OPVs relies on the use of organic semiconductor materials to absorb light and generate charge carriers. researchgate.net The efficiency of these devices is closely tied to the electronic properties of the donor and acceptor materials, particularly their HOMO and LUMO energy levels.

Given that the electronic structure of 3H-1,3-benzazaphospholes can be systematically tuned through chemical modification, it is conceivable that these compounds could be engineered to serve as either donor or acceptor components in an OPV device. 133.5.167nih.gov The ability to modify the π-conjugation and, consequently, the bandgap of these materials is a key attribute for designing materials that can efficiently absorb the solar spectrum. nih.gov Although direct applications have not been extensively reported, the foundational properties of 3H-1,3-benzazaphospholes suggest they are worthy candidates for future investigation in the field of organic photovoltaics.

Potential in Organic Resistive Memory Devices

Organic resistive memory devices, which exhibit changes in electrical resistance in response to an applied voltage, represent another frontier for the application of novel organic materials. researchgate.netcityu.edu.hk These devices often rely on materials that can exhibit bistable conductivity. rsc.org The working principles can involve mechanisms such as charge trapping/detrapping in localized states within the bulk of the material or electric-field-induced reorientation of molecular moieties that modulate charge transport. rsc.orgrsc.org

While there is no specific research to date on the use of this compound in resistive memory, their versatile chemical structure presents intriguing possibilities. The presence of heteroatoms (N and P) could potentially facilitate charge trapping, and the ability to introduce various functional groups could allow for the design of molecules with specific electronic and conformational properties conducive to resistive switching. The development of polymers incorporating functional heterocycles like carbazole (B46965) has shown promise for applications in bistable memory devices, suggesting a potential research direction for polymeric or small-molecule systems based on this compound. rsc.org

Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H, ¹³C, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 1,3-benzazaphosphole derivatives in solution. The combination of ¹H, ¹³C, and ³¹P NMR provides a comprehensive understanding of the molecular structure.

³¹P NMR Spectroscopy: The phosphorus-31 nucleus is particularly informative. wikipedia.org As a spin-½ nucleus with 100% natural abundance, it offers high sensitivity and yields sharp signals over a wide chemical shift range, making it ideal for identifying phosphorus-containing compounds. wikipedia.orghuji.ac.il For 1,3-benzazaphosphole derivatives, the ³¹P chemical shift is a sensitive probe of the coordination environment of the phosphorus atom. researchgate.net In proton-decoupled (³¹P{¹H}) spectra, derivatives of 1H-1,3-benzazaphospholes typically show resonances in the range of δ 72.0 to 78.8 ppm. The structure of new derivatives can be confirmed by their ³¹P{¹H} NMR resonance, which is consistent with these previously reported shifts.

For related structures like 2-aryl-3H-1,3-benzazaphosphole oxides, the ³¹P{¹H} NMR spectra exhibit singlet signals between δ 37.2 and 40.1 ppm. 133.5.167 Precursor molecules for these oxides show signals in a similar region, from δ 38.5 to 41.0 ppm. 133.5.167 A key synthetic intermediate, 2-(phenylphosphanyl)aniline, displays its ³¹P NMR signal significantly upfield at δ -59.4 ppm. nih.gov

¹H and ¹³C NMR Spectroscopy: Proton and carbon NMR spectra provide detailed information about the organic scaffold of the molecule. For instance, in a 2-(2-hydroxyphenyl) substituted 3H-1,3-benzazaphosphole oxide, the ¹H NMR spectrum showed an O–H signal at δ 12.6 ppm (in CDCl₃), which shifted downfield to δ 13.6 ppm in C₆D₆, indicating the presence of strong intramolecular hydrogen bonding. 133.5.167 The ¹³C{¹H} NMR spectrum of the 2-(phenylphosphanyl)aniline intermediate reveals characteristic phosphorus-carbon couplings (J(C-P)), such as a 22 Hz coupling for the carbon atom of the phenyl group attached to phosphorus and an 8 Hz coupling for the C4 carbon of the aniline (B41778) ring. nih.gov

Interactive Data Table: Selected NMR Chemical Shifts (δ) for 1,3-Benzazaphosphole Analogues

| Compound Class | Nucleus | Chemical Shift (ppm) | Solvent | Reference |

| 1H-1,3-Benzazaphospholes | ³¹P | 72.0 to 78.8 | - | - |

| 2-Aryl-3H-1,3-benzazaphosphole Oxides | ³¹P | 37.2 to 40.1 | CDCl₃ | 133.5.167 |

| 2-(Phenylphosphanyl)aniline | ³¹P | -59.4 | CDCl₃ | nih.gov |

| 2-(Phenylphosphanyl)aniline | ¹³C | 149.5 (d, J=8 Hz), 137.6 (d, J=22 Hz) | CDCl₃ | nih.gov |

| 2-(2-Hydroxyphenyl)-3H-1,3-benzazaphosphole Oxide | ¹H | 12.6 (O-H) | CDCl₃ | 133.5.167 |

Note: Chemical shifts are referenced to an external standard (85% H₃PO₄ for ³¹P and TMS for ¹H/¹³C).

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy is routinely used to confirm the presence of specific functional groups during the synthesis and characterization of 1,3-benzazaphosphole derivatives. 133.5.167 While detailed assignments of the vibrational modes of the benzazaphosphole core are not extensively reported in the literature, the technique is valuable for monitoring the progress of reactions by observing the appearance or disappearance of characteristic bands, such as N-H, C=O, or P=O stretches in precursors and final products.

Electronic Spectroscopy (UV/Vis Absorption and Fluorescence)

Electronic spectroscopy provides crucial information on the π-conjugated system and photophysical properties of 1,3-benzazaphospholes. These compounds often exhibit interesting absorption and emission characteristics that can be tuned by chemical modification.

UV/Vis Absorption: Derivatives of 1H-1,3-benzazaphospholes display absorption maxima (λ_max) in the UV-visible region, which are attributed to π–π* electronic transitions within the extended π-conjugated system. The position of the absorption maximum is highly sensitive to the nature of the substituent at the 2-position of the heterocycle. Extending the π-conjugation, for example by replacing a methyl group with a thiophene (B33073) or a dithiophene group, leads to a significant red-shift in the absorption wavelength. 133.5.167 This shift reflects a greater stabilization and lowering of the LUMO energy level. 133.5.167

Fluorescence Spectroscopy: Upon excitation, many 1,3-benzazaphosphole derivatives are luminescent, emitting light in the visible spectrum. Similar to absorption, the emission maximum (λ_em) is strongly influenced by the substituent at the 2-position. Aromatic substituents generally lead to a red-shift in emission compared to aliphatic ones. The fluorescence quantum yield (Φ_F), a measure of emission efficiency, also varies dramatically. For instance, a 2-thiophene substituted derivative was found to be highly fluorescent with a quantum yield of 53%, whereas a 2-methyl analogue was only weakly emissive (Φ_F = 8%). 133.5.167 In certain 2-(ortho-hydroxyphenyl) substituted benzazaphosphole oxides, a large Stokes shift is observed due to excited-state intramolecular proton transfer (ESIPT), making them promising for applications in fluorescent probes. 133.5.167

Interactive Data Table: Optical Properties of Selected 2-Substituted 1H-1,3-Benzazaphospholes in CH₂Cl₂

| 2-Substituent (R) | λ_max (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Reference |

| Methyl | 297 | 407 | 0.08 | 133.5.167 |

| 2-Thiophene | 335 | 470 | 0.53 | 133.5.167 |

| 2,2'-Dithiophene | 398 | 508 | 0.12 | 133.5.167 |

X-ray Crystallography for Solid-State Molecular Architecture Determination

Single-crystal X-ray diffraction provides definitive proof of structure and offers precise data on the solid-state molecular geometry, including bond lengths, bond angles, and intermolecular interactions.

For several 2-aryl-3H-1,3-benzazaphosphole oxides, crystallographic analysis has revealed that the azaphosphole ring and the adjacent aryl substituent are nearly coplanar. 133.5.167 This planarity confirms the existence of an efficient π-conjugation across the molecular backbone. 133.5.167 In a dithiophene-substituted 1H-1,3-benzazaphosphole, the C-P-C angle within the five-membered ring was determined to be 88.8(2)°, which is consistent with related benzazaphosphole structures. In the crystal packing of this derivative, the distance between the centroids of two neighboring phosphole rings was found to be approximately 4.42 Å.

Crystallography also confirms the presence and nature of specific intramolecular interactions. For example, in a 2-(2-hydroxyphenyl) derivative, an intramolecular hydrogen bond between the hydroxyl proton and the imine nitrogen atom was unambiguously identified, with an O-H···N distance of 1.85 Å. 133.5.167 This observation corroborates the downfield shift seen in the ¹H NMR spectrum for the same proton. 133.5.167

Interactive Data Table: Selected Bond Lengths and Angles for a 2-(2,2'-dithiophene)-1H-1,3-benzazaphosphole

| Parameter | Bond/Angle | Value | Reference |

| Bond Length | P=C1 | 1.745(5) Å | - |

| Bond Length | P–C2 | 1.800(5) Å | - |

| Bond Length | N–C1 | 1.353(7) Å | - |

| Bond Angle | C1–P–C2 | 88.8(2) ° | - |

| Bond Angle | N–C1–P | 113.1(4) ° | - |

| Bond Angle | C1–N–C3 | 114.8(4) ° | - |

High-Resolution Mass Spectrometry (HR-MS) for Compound Identification

High-Resolution Mass Spectrometry (HR-MS) is a vital analytical tool used to confirm the elemental composition of newly synthesized this compound derivatives. 133.5.167 By providing a highly accurate mass measurement of the molecular ion, HR-MS allows for the unequivocal determination of the chemical formula, distinguishing it from other potential compounds with the same nominal mass. This technique serves as a final confirmation of the identity of the target molecule following synthesis and purification. 133.5.167

Future Outlook and Emerging Research Frontiers

Innovations in Synthetic Strategies for Architecturally Complex 3H-1,3-Benzazaphospholes

The development of novel synthetic methodologies is critical to unlocking the full potential of the 1,3-benzazaphosphole scaffold. While traditional methods have been established, they often suffer from limitations such as the use of hazardous reagents or restricted substrate scope. frontiersin.org For instance, a conventional route relies on the highly toxic and air-sensitive key intermediate 2-aminophenylphosphine. frontiersin.org Another established method, while avoiding this reagent, has shown limitations in yield and the diversity of substituents that can be incorporated. frontiersin.org

To overcome these challenges, recent research has focused on creating more versatile, efficient, and safer synthetic pathways. A significant advancement involves the use of 2-aminophenyl(phenyl)phosphine, a more stable and easier-to-handle key intermediate, for the synthesis of 1,3-benzoazaphosphole analogues. frontiersin.org Another innovative approach is the development of a multi-step sequence involving C–P cross-coupling, dehydrative [3+2] cycloaddition, and subsequent ring-oxidation to generate 2-aryl-3H-1,3-benzazaphosphole oxides. 133.5.167bohrium.com This strategy provides a general and efficient route to a key class of oxidized derivatives.

Furthermore, synthetic efforts are expanding to include the creation of architecturally complex and fused ring systems. Researchers have successfully developed synthetic approaches to novel scaffolds where quinoline (B57606) and quinoxaline (B1680401) units are fused to the azaphosphole ring. researchgate.net These complex structures are built through a sequence of regioselective iodination, cross-coupling with diethyl phosphite (B83602), reduction, and final ring formation. researchgate.net Such innovations are crucial for accessing compounds with extended π-conjugated systems and unique three-dimensional structures, which are essential for advanced materials applications.

| Strategy | Key Intermediates/Reactions | Advantages | Target Molecules | Reference |

|---|---|---|---|---|

| Conventional Method 1 | 2-Aminophenylphosphine | Established route | Basic 1,3-Benzazaphospholes | frontiersin.org |

| Conventional Method 2 | 2-(Diarylphosphino)phenyl isocyanide | Avoids highly toxic phosphine (B1218219) | 2-Aryl-1,3-benzazaphospholes | frontiersin.org |

| Innovative Route | 2-Aminophenyl(phenyl)phosphine | Uses more stable, easier-to-handle intermediate | 1,3-Benzoazaphosphole analogues | frontiersin.org |

| Sequential Cycloaddition/Oxidation | C-P cross-coupling, dehydrative [3+2] cycloaddition, oxidation | General and efficient for oxidized derivatives | 2-Aryl-3H-1,3-benzazaphosphole oxides | 133.5.167bohrium.com |

| Fused System Synthesis | Regioselective iodination, cross-coupling, cyclization | Access to architecturally complex, fused systems | d-nb.infonsf.govAzaphospholo[4,5-f]quinolines | researchgate.net |

Exploration of Novel Reactivity and Unconventional Transformations

The reactivity of the 1,3-benzazaphosphole ring system, particularly the low-coordinate phosphorus center, is a fertile ground for discovering new chemical transformations. Research is revealing that these heterocycles can participate in reactions that go beyond their expected behavior.

A notable example is the reaction of NH-functional 1H-1,3-benzazaphospholes with o-chloranil (TCBQ). d-nb.info Instead of a simple addition, these compounds undergo a [1+4]-cycloaddition in a 1:2 molar ratio, leading to the formation of high-melting zwitterionic products containing a hexacoordinate σ6λ5-phosphorus center. d-nb.info In some cases, side reactions can even lead to the cleavage of the P=C bond within the five-membered ring. d-nb.info

The introduction of a P-H bond to the scaffold unlocks further unique reactivity. A PH-functionalized benzazaphosphole was found to act as a weak hydride. bohrium.com While its reaction with certain substrates is sluggish, it undergoes a rapid and essentially barrier-free insertion reaction with difluorocarbene (:CF2), generated from a precursor, to yield a novel P-CF2H derivative. bohrium.com This same P-H functionalized compound also participates in hydrophosphination reactions with phenylacetylene, yielding a mixture of anti-Markovnikov and Markovnikov addition products. bohrium.com Computational studies suggest the anti-Markovnikov product forms through a highly strained phosphirene (B14757303) intermediate, highlighting an unconventional reaction mechanism. bohrium.com These discoveries demonstrate that the 1,3-benzazaphosphole core can be a platform for unconventional bond activations and transformations at the phosphorus center.

| Benzazaphosphole Derivative | Reagent | Reaction Type | Product/Key Feature | Reference |

|---|---|---|---|---|

| NH-Functional 1H-1,3-benzazaphospholes | o-Chloranil (TCBQ) | [1+4] Cycloaddition | Zwitterionic σ6λ5-phosphorus compounds | d-nb.info |

| PH-Functionalized Benzazaphosphole | Difluorocarbene (:CF2) | P-H Insertion | P-CF2H derivative formation | bohrium.com |

| PH-Functionalized Benzazaphosphole | Phenylacetylene | Hydrophosphination | Forms anti-Markovnikov product via phosphirene intermediate | bohrium.com |

Rational Design of Next-Generation 3H-1,3-Benzazaphosphole-Based Functional Materials

The convergence of innovative synthesis and predictive computational modeling enables the rational design of new functional materials based on the this compound core. By systematically modifying the heterocycle's substituents and oxidation state, researchers can fine-tune its electronic and optical properties for specific applications.

A prominent area of success is in the development of luminescent materials. Studies have clearly demonstrated that modifying the substituent at the 2-position of the 1H-1,3-benzazaphosphole ring is a powerful strategy to control fluorescence. nih.govrsc.org Replacing a simple alkyl group with aromatic moieties like thiophene (B33073) or dithiophene extends the π-conjugated system, leading to a desirable red-shift in both absorption and emission spectra and, in some cases, a dramatic increase in fluorescence quantum yield. nsf.govnih.govresearchgate.net This makes them promising candidates for organic light-emitting diodes (OLEDs) and fluorescent probes. nih.gov

The design principles extend to creating materials with unique photophysical behaviors. The synthesis of 2-aryl-3H-1,3-benzazaphosphole oxides is a deliberate strategy to lower the LUMO energy level, which results in red-shifted absorption and emission. 133.5.167bohrium.com Further rational design, by introducing an ortho-hydroxyphenyl group at the 2-position, creates a molecule specifically engineered to undergo Excited State Intramolecular Proton Transfer (ESIPT). 133.5.167 This process results in a very large Stokes shift, producing fluorescence in the 600–800 nm range, a property highly sought after for advanced bio-imaging probes and sensors. 133.5.167 These examples highlight a shift from serendipitous discovery to targeted design in the creation of functional molecular materials.

| Design Strategy | Target Property | Resulting Material/Function | Reference |

|---|---|---|---|

| Modify 2-substituent with π-conjugated groups (e.g., thiophene) | Enhanced, red-shifted fluorescence | Highly luminescent materials for optoelectronics | nsf.govnih.govrsc.org |

| Incorporate P=O and N atoms into the core | Lowered LUMO, red-shifted emission | 2-Aryl-3H-1,3-benzazaphosphole oxides | 133.5.167bohrium.com |

| Introduce an ortho-hydroxyphenyl group | Excited State Intramolecular Proton Transfer (ESIPT) | Fluorescent probes with large Stokes shifts | 133.5.167 |

Interdisciplinary Convergence in this compound Chemistry

The most exciting future developments in this compound chemistry lie at the intersection of multiple scientific disciplines. The inherent properties of these heterocycles make them a compelling platform for collaboration between organic synthesis, materials science, computational chemistry, and catalysis.

Materials Science and Optoelectronics: The demonstrated tuneability of the photoluminescence of 1,3-benzazaphospholes positions them as key building blocks for next-generation organic electronic materials. nsf.govnih.govrsc.org Their potential use in OLEDs, chemical sensors, and as fluorescent probes for biological imaging represents a major area of interdisciplinary research. 133.5.167researchgate.net

Medicinal Chemistry: While outside the direct scope of this review, the development of complex, fused heterocyclic systems and fluorescent probes has clear parallels and potential applications in medicinal chemistry and chemical biology. 133.5.167researchgate.net The design of novel scaffolds is a cornerstone of drug discovery, and fluorescent derivatives are invaluable tools for understanding biological processes.

This convergence is powered by the symbiotic relationship between experimental synthesis and advanced computational modeling. Theory is no longer just an explanatory tool but a predictive one, guiding synthetic chemists toward the most promising molecular targets for specific functions. The continued collaboration across these fields will undoubtedly accelerate the translation of fundamental knowledge about 3H-1,3-benzazaphospholes into innovative technologies.

Q & A

Q. What are the standard synthetic routes for 3H-1,3-benzazaphosphole derivatives, and how can reaction yields be optimized?

Methodological Answer: The synthesis of this compound derivatives typically involves cyclization reactions using phosphorus-containing precursors. A practical method involves reacting 2-aminobenzene derivatives with phosphorus trichloride (PCl₃) or its analogues under controlled conditions. For example, Yamamoto et al. (2023) optimized yields (up to 85%) by using a catalytic system with triethylamine in dioxane at 80°C . Key optimization steps include:

- Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance reaction efficiency.

- Catalyst loading : Triethylamine (2–3 eq.) reduces side reactions.

- Temperature control : Maintaining 80°C prevents decomposition of intermediates.

A comparison of synthetic routes is summarized below:

| Starting Material | Reagent | Solvent | Yield | Ref. |

|---|---|---|---|---|

| 2-Aminophenol | PCl₃ | Dioxane | 85% | |

| 2-Nitroaniline | P(OEt)₃ | THF | 72% |

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound compounds?

Methodological Answer: Structural confirmation relies on a combination of:

- ¹H/³¹P NMR spectroscopy : ³¹P NMR is critical for identifying phosphorus environments (δ = +20 to +50 ppm for P–N bonds) .

- IR spectroscopy : Stretching vibrations for P–N bonds (~1200 cm⁻¹) and aromatic C–H bonds (~3050 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks with <5 ppm error .

For example, in the synthesis of 2-substituted derivatives, ¹H NMR coupling constants (e.g., ) provide insights into stereoelectronic effects .

Advanced Questions

Q. How do computational methods like GUSAR contribute to predicting the toxicity of benzazaphosphole derivatives?

Methodological Answer: Computational tools like GUSAR (General Unrestricted Structure-Activity Relationships) predict acute toxicity by analyzing molecular descriptors (e.g., lipophilicity, electronic parameters). For this compound derivatives:

Data input : Upload SMILES notations of target compounds.

Descriptor calculation : GUSAR evaluates LD₅₀ values based on QSAR models trained on rodent toxicity data.

Validation : Compare predictions with experimental LD₅₀ (e.g., derivatives with LD₅₀ > 500 mg/kg are classified as low-toxicity) .

This approach reduces reliance on in vivo testing and prioritizes candidates for synthesis.

Q. What strategies resolve contradictory data in spectroscopic analysis of benzazaphosphole derivatives?

Methodological Answer: Contradictions in NMR or IR data often arise from dynamic equilibria (e.g., tautomerism) or impurities. Mitigation strategies include:

- Variable-temperature (VT) NMR : Resolves overlapping signals by freezing conformational changes (e.g., at −40°C) .

- HPLC purification : Removes byproducts causing anomalous peaks (e.g., using C18 columns with MeOH/H₂O gradients) .

- X-ray crystallography : Provides unambiguous structural confirmation, as demonstrated for benzo-fused heterocycles in CCDC 1876881 .

Q. How are catalytic Wittig and aza-Wittig reactions applied using benzazaphosphole-based catalysts?